molecular formula C16H15BrN2O2 B1509155 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one CAS No. 1058129-84-2

9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one

Cat. No. B1509155
CAS RN: 1058129-84-2
M. Wt: 347.21 g/mol
InChI Key: ZCLVCVKLGYQMJO-UHFFFAOYSA-N
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Description

9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that has a unique structure and properties, which make it useful in various fields of research.

Scientific Research Applications

Synthesis and Biological Activity

  • 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one and related compounds serve as key intermediates in the synthesis of various heterocyclic compounds. Studies have highlighted their use in creating analogs with potential antitumor activity due to their ability to target topoisomerase-I, an enzyme critical in DNA replication and cell division (Singh et al., 2003).

Chemical Reactions and Mechanisms

  • The bromo-substituted compounds are utilized in reactions with thiolate anions, showcasing the competition between electron transfer and nucleophilic aromatic substitution mechanisms. This highlights their role in understanding and developing new synthetic pathways (Pastor, 1988).

Functionalization and Derivative Synthesis

  • Regioselective metalation techniques have been applied to bromobenzo[c][2,7]naphthyridine derivatives, facilitating the synthesis of natural product analogs and demonstrating the compound's flexibility as a chemical scaffold (Melzer, Plodek, & Bracher, 2019).

Environmental and Analytical Chemistry Applications

  • Brominated compounds are studied for their role in the formation of hazardous byproducts during the incineration of materials containing brominated flame retardants. Research in this area contributes to understanding the environmental impact and pathways of brominated dioxin formation (Evans & Dellinger, 2003).

Fluorescent Sensors and Imaging

  • Derivatives have been developed as chemosensors for the selective detection of metal ions, demonstrating the application of this compound in bioimaging and environmental monitoring. For instance, a sensor based on a hydrazide-naphthalic anhydride conjugate shows promise for Al3+ ion detection in live cells (Anand, Kumar, & Sahoo, 2018).

properties

IUPAC Name

9-bromo-1-butoxy-5H-benzo[c][1,6]naphthyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-2-3-8-21-16-14-12-9-10(17)4-5-11(12)15(20)19-13(14)6-7-18-16/h4-7,9H,2-3,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLVCVKLGYQMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=CC2=C1C3=C(C=CC(=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731677
Record name 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1058129-84-2
Record name 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058129-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Reactant of Route 2
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Reactant of Route 3
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Reactant of Route 4
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Reactant of Route 5
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Reactant of Route 6
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one

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